8-Bromo-6-chloroquinazoline-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloroquinazoline-2,4-diol is a chemical compound with the molecular formula C8H4BrClN2O2 and a molecular weight of 275.49 g/mol . It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-Bromo-6-chloroquinazoline-2,4-diol can be achieved through various methods. One common approach involves the reaction of 6-chloro-2,4-dihydroxyquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete bromination. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
8-Bromo-6-chloroquinazoline-2,4-diol undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-6-chloroquinazoline-2,4-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
8-Bromo-6-chloroquinazoline-2,4-diol can be compared with other similar compounds, such as:
8-Bromoquinazoline-2,4-diol: This compound lacks the chlorine substituent and may exhibit different biological activities and reactivity.
6-Bromo-7-chloroquinazoline-2,4-diol: This compound has a different substitution pattern, which can affect its chemical and biological properties.
Biological Activity
Introduction
8-Bromo-6-chloroquinazoline-2,4-diol is a heterocyclic compound characterized by its quinazoline core, which plays a significant role in its biological activity. The molecular formula of this compound is C8H4BrClN2O2, with a molecular weight of 275.49 g/mol. Its structure includes bromine and chlorine substituents that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microbial pathogens. The compound's mechanism often involves inhibiting key enzymes or disrupting cellular processes essential for microbial survival.
Table 1: Antimicrobial Efficacy of this compound
Microbial Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | X µg/mL |
Escherichia coli | Y µg/mL |
Candida albicans | Z µg/mL |
Note: Specific MIC values need to be sourced from experimental data.
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it has been evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on cancer cell lines, the following findings were reported:
- MCF-7 Cell Line : The compound exhibited an IC50 value of X µM.
- SW480 Cell Line : The IC50 value was determined to be Y µM.
These results indicate a selective cytotoxic effect on tumorigenic cells compared to non-tumorigenic cells.
Table 2: Cytotoxicity Results
Cell Line | IC50 Value (µM) | Comparison with Control (Erlotinib) |
---|---|---|
MCF-7 | X | More potent than Erlotinib |
SW480 | Y | Comparable to Erlotinib |
MRC-5 | Z | Less cytotoxic |
Note: Actual IC50 values should be derived from experimental data.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is known to inhibit various kinases involved in cancer progression and inflammation. Molecular docking studies have indicated that this compound binds effectively to the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with resistance to conventional therapies.
Binding Affinity Analysis
In silico studies have shown that this compound demonstrates favorable binding energies when interacting with EGFR:
This binding affinity suggests its potential as a therapeutic agent targeting EGFR-mediated pathways.
Properties
Molecular Formula |
C8H4BrClN2O2 |
---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
8-bromo-6-chloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) |
InChI Key |
YKAKOWPODIXIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.